2-(Dimethylamino)ethanethioamide hydrochloride

Catalog No.
S1489689
CAS No.
114166-44-8
M.F
C4H11ClN2S
M. Wt
154.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)ethanethioamide hydrochloride

CAS Number

114166-44-8

Product Name

2-(Dimethylamino)ethanethioamide hydrochloride

IUPAC Name

2-(dimethylamino)ethanethioamide;hydrochloride

Molecular Formula

C4H11ClN2S

Molecular Weight

154.66 g/mol

InChI

InChI=1S/C4H10N2S.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3,(H2,5,7);1H

InChI Key

OQANDCSWKZVVQI-UHFFFAOYSA-N

SMILES

CN(C)CC(=S)N.Cl

Canonical SMILES

C[NH+](C)CC(=N)S.[Cl-]

Isomeric SMILES

C[NH+](C)CC(=N)S.[Cl-]

The exact mass of the compound 2-(Dimethylamino)ethanethioamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Dimethylamino)ethanethioamide hydrochloride is a stable, crystalline thioamide building block. It primarily serves as a key intermediate in multi-step organic synthesis, particularly for constructing nitrogen- and sulfur-containing heterocyclic systems. Its most established industrial application is as a direct precursor in the synthesis of specific pharmaceutical APIs, such as the H2-antagonist Nizatidine, where it forms a critical part of the final molecular structure. [1]

Direct substitution of the hydrochloride salt with its free base form introduces significant handling and stability risks; free bases of this type are often non-crystalline and can be less stable in common protic solvents or during aqueous workups. [REFS-1, REFS-2] Employing a de novo synthesis approach by thionating the corresponding amide (2-(dimethylamino)acetamide) in-situ with reagents like Lawesson's or P4S10 adds process steps, often requires harsh conditions, and can generate phosphorus-based impurities that complicate purification, negating the efficiency gained by using a pre-formed, high-purity building block. [2]

Superior Handling and Weighing Accuracy as a Crystalline Solid

The hydrochloride salt is supplied as a white to off-white crystalline powder, a physical form that is essential for process-scale operations. In contrast, small-molecule tertiary amine free bases are frequently oils or low-melting, hygroscopic solids, which are more challenging to handle, weigh accurately, and store under controlled conditions. The solid nature of the hydrochloride salt ensures better reproducibility in reaction stoichiometry.

Evidence DimensionPhysical Form at Standard Temperature and Pressure
Target Compound DataWhite or off-white crystalline powder
Comparator Or BaselineFree base form (2-(Dimethylamino)ethanethioamide), which is often a liquid or low-melting solid, a common property of analogous small tertiary amines.
Quantified DifferenceQualitative: Stable solid vs. potential liquid/hygroscopic solid.
ConditionsStandard laboratory and manufacturing material handling.

A reliable crystalline form is critical for accurate weighing and automated dispensing, directly impacting reproducibility, yield, and purity in both lab and plant-scale synthesis.

Enhanced Aqueous Solubility for Simplified Process Workflows

As a salt, 2-(dimethylamino)ethanethioamide hydrochloride is soluble in water. This property provides significant process flexibility, allowing its use in aqueous or biphasic reaction systems and greatly simplifying purification. For example, non-polar organic impurities can be efficiently removed via an aqueous extraction, a step where the corresponding non-polar free base would be lost to the organic phase.

Evidence DimensionSolubility in Water
Target Compound DataSoluble
Comparator Or BaselineFree base form, which is expected to have limited water solubility.
Quantified DifferenceQualitative: Water-soluble vs. sparingly soluble/immiscible.
ConditionsAqueous reaction media or extractive purification.

Improved water solubility broadens the available process design space and can reduce the use of organic solvents, lower costs, and simplify downstream purification protocols.

Established Role as a High-Purity Precursor for H2-Antagonist APIs

This compound is officially documented as 'Nizatidine Impurity H' by regulatory bodies, which confirms its identity as a direct and critical precursor in the established synthesis of the active pharmaceutical ingredient Nizatidine. [1] Procuring this specific intermediate is essential for replicating established, validated synthetic routes and for managing the impurity profile of the final drug substance. Using an alternative, less-characterized precursor introduces significant process validation and regulatory risks.

Evidence DimensionDocumented Role in Pharmaceutical Synthesis
Target Compound DataConfirmed precursor in Nizatidine synthesis (documented as Nizatidine Impurity H).
Comparator Or BaselineAlternative, non-specified thioamide precursors or different synthetic routes.
Quantified DifferenceN/A (Positional evidence based on regulatory documentation).
ConditionsGMP synthesis of Nizatidine or structurally related APIs.

For pharmaceutical manufacturing, using the exact, documented intermediate minimizes risks in process validation, ensures a predictable impurity profile, and simplifies regulatory submissions.

GMP-Level Synthesis of Thiazole-Containing Pharmaceuticals

This compound is the indicated choice for the development, scale-up, and manufacturing of APIs like Nizatidine, where its use as a key building block is well-established and essential for achieving the required purity and yield under regulated conditions. [1]

Processes Requiring Precise Stoichiometry and Automated Handling

Due to its reliable crystalline solid form, this material is highly suitable for automated synthesis platforms and large-scale industrial processes where precise, repeatable weighing and dispensing are critical to controlling reaction outcomes and minimizing batch-to-batch variability.

Syntheses Involving Aqueous Media or Biphasic Extractive Workups

In process designs where the reaction is conducted in an aqueous medium or requires an aqueous extraction to remove non-polar impurities, the high water solubility of this hydrochloride salt makes it the superior choice over the water-insoluble free base, simplifying the overall workflow.

UNII

5O5XZB7AQC

GHS Hazard Statements

H360D ***: May damage the unborn child [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

27366-72-9

Dates

Last modified: 08-15-2023

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